molecular formula C28H28N2O3S B2674050 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine CAS No. 425683-29-0

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine

Cat. No. B2674050
CAS RN: 425683-29-0
M. Wt: 472.6
InChI Key: LJCCMGVPBNEDHV-UHFFFAOYSA-N
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Description

The compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms at opposite positions . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds.


Molecular Structure Analysis

The molecular structure of a similar compound, (1RS)-1-(6-Methoxynaphthalen-2-yl)ethanol, has been reported . It’s important to note that the structure of the specific compound you’re asking about may differ significantly.


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (6-Methoxynaphthalen-2-yl)Methanol, have been reported . It has a molecular weight of 188.22 and a melting point of 113.5-114.5 °C .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine and its derivatives have been explored for their potential antimicrobial and antioxidant properties. Research has shown that certain derivatives exhibit significant antimicrobial activity against a variety of pathogenic bacterial and fungal strains, highlighting their potential as candidates for developing new antimicrobial agents. Additionally, some compounds within this class have demonstrated moderate antioxidant activity, suggesting their utility in combating oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cancer (Mallesha & Mohana, 2011).

Dopamine Transporter Ligands

Research on 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine derivatives has contributed significantly to the development of long-acting dopamine transporter ligands, which are considered potential therapeutic agents for cocaine abuse. These derivatives exhibit substantial enantioselectivity and affinity towards the dopamine transporter, a key protein involved in the regulation of dopamine neurotransmission. This selectivity and affinity make them promising candidates for the treatment of cocaine addiction, as they can modulate the dopamine system, which is directly affected by cocaine use (Hsin et al., 2002).

HIV-1 Reverse Transcriptase Inhibitors

Derivatives of 1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine have been investigated for their inhibitory effects on the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase enzyme, a key target in the treatment of HIV/AIDS. The structural modification of these compounds has led to the discovery of highly potent non-nucleoside reverse transcriptase inhibitors, contributing to the development of new therapeutic options for individuals living with HIV-1 (Romero et al., 1994).

Cancer Research

1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine derivatives have also been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. The research indicates that certain derivatives possess promising anticancer activity, suggesting their potential as leads for the development of new anticancer drugs. This line of investigation is crucial for identifying novel therapeutic compounds that can target cancer cells effectively (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some piperazine derivatives are used as antidepressants and work by interacting with receptors in the brain .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For a similar compound, (6-Methoxynaphthalen-2-yl)Methanol, safety symbols and hazard statements have been reported .

Future Directions

The future directions for research and development of piperazine derivatives could include exploring their potential uses in pharmaceuticals and other industries .

properties

IUPAC Name

1-benzhydryl-4-(6-methoxynaphthalen-2-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S/c1-33-26-14-12-25-21-27(15-13-24(25)20-26)34(31,32)30-18-16-29(17-19-30)28(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,20-21,28H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCCMGVPBNEDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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